[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol
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Overview
Description
[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical applications. This compound is characterized by the presence of two hydroxymethyl groups attached to a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyrrolidine.
Hydroxymethylation: The hydroxymethyl groups are introduced through a hydroxymethylation reaction. This can be achieved by reacting 5-methylpyrrolidine with formaldehyde in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl groups are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Alkylated or acylated derivatives.
Chemistry:
Intermediate in Organic Synthesis: this compound is used as an intermediate in the synthesis of various complex organic molecules.
Building Block: It serves as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Polymer Chemistry: The compound is used in the synthesis of specialized polymers with unique properties.
Material Science: It finds applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Pyrrolidine: A basic structure without hydroxymethyl groups.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Hydroxymethylpyrrolidine: A compound with a single hydroxymethyl group.
Uniqueness:
Structural Features: The presence of two hydroxymethyl groups in [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol distinguishes it from other pyrrolidine derivatives, providing unique reactivity and interaction potential.
Applications: Its dual hydroxymethyl groups make it a versatile intermediate in organic synthesis and pharmaceutical research, offering more functionalization options compared to similar compounds.
Properties
IUPAC Name |
[3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDDZKZDKISTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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